molecular formula C8H3F6I B1652495 5-Iodo-2-fluoro-(1,1,2,2,2-pentafluoroethyl)-benzene CAS No. 1447671-87-5

5-Iodo-2-fluoro-(1,1,2,2,2-pentafluoroethyl)-benzene

Cat. No.: B1652495
CAS No.: 1447671-87-5
M. Wt: 340.00
InChI Key: GBEZMPHWSDOHSG-UHFFFAOYSA-N
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Description

5-Iodo-2-fluoro-(1,1,2,2,2-pentafluoroethyl)-benzene is a sophisticated bifunctional building block designed for advanced organic synthesis, particularly in the development of fluorinated compounds. Its core research value lies in the synergistic reactivity of the aryl iodide and the pentafluoroethyl group. The iodide moiety serves as an excellent handle for transition-metal-catalyzed cross-couplings, such as Negishi, Stille, or Suzuki reactions, enabling the construction of complex biaryl systems . Concurrently, the pentafluoroethyl (C2F5) group is a highly sought-after motif in medicinal chemistry and agrochemicals due to its profound impact on a molecule's metabolic stability, lipophilicity, and binding affinity . This compound is especially valuable for investigating novel defluorinative functionalization pathways, an emerging focus in PFAS (Per- and Polyfluoroalkyl Substances) research . For instance, researchers can utilize this reagent in transition-metal-free cyclization reactions with C,N-dinucleophiles. These transformations leverage selective C-F bond activations at the perfluoroalkyl chain to construct privileged five-membered N-heterocycles, such as (E)-perfluoroalkenyl pyrroles, which are structurally complex scaffolds from a single-step synthesis . The presence of the fluorine atom on the benzene ring further fine-tunes the electronic properties of the system, influencing reactivity and the outcome of catalytic cycles. As such, this chemical is an indispensable tool for researchers working in fluorochemistry, pharmaceutical discovery, and materials science, facilitating the exploration of new chemical space and the synthesis of high-value, pentafluoroethyl-functionalized targets.

Properties

IUPAC Name

1-fluoro-4-iodo-2-(1,1,2,2,2-pentafluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6I/c9-6-2-1-4(15)3-5(6)7(10,11)8(12,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEZMPHWSDOHSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(C(F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901200452
Record name Benzene, 1-fluoro-4-iodo-2-(1,1,2,2,2-pentafluoroethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447671-87-5
Record name Benzene, 1-fluoro-4-iodo-2-(1,1,2,2,2-pentafluoroethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1447671-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-fluoro-4-iodo-2-(1,1,2,2,2-pentafluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901200452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Magnesium-Iron Catalyzed Cross-Coupling

A patent by CN103221391A outlines a multi-step synthesis beginning with the cross-coupling of 1-cyclopentyl-2-(trifluoromethyl)benzene derivatives. In this method, bromopentane reacts with a trifluoromethylated benzene precursor in the presence of magnesium and an iron catalyst (e.g., Fe(acac)₃) to form a biaryl intermediate. The cross-coupling step employs tetrahydrofuran (THF) as the solvent, achieving moderate yields (50–65%).

Reaction Scheme:

  • Bromopentane + Trifluoromethylated benzene → Biaryl intermediate (Mg/Fe catalysis)
  • Intermediate + 1,3,5-trioxane → Chloromethylated product (H₂SO₄/Cl⁻)

Chloromethylation with 1,3,5-Trioxane

The chloromethylation step utilizes 1,3,5-trioxane and chlorinating agents (e.g., HCl/SOCl₂) under acidic conditions to introduce the chloromethyl group. This step is critical for subsequent alkylation reactions but requires careful control of stoichiometry to avoid over-chlorination.

Hypervalent Iodine Reagent-Mediated Pentafluoroethylation

La(OTf)₃-Catalyzed Asymmetric Synthesis

Granados et al. developed an enantioselective α-pentafluoroethylation of alkyl 1-indanone-2-carboxylates using hypervalent iodine(III)-CF₂CF₃ reagents. Although focused on indanones, this method’s use of La(OTf)₃ with (S,R)-indanyl-pybox ligands (10 mol%) in acetonitrile at room temperature provides a template for introducing the pentafluoroethyl group into aromatic systems.

Optimized Protocol:

  • Reagent: Pentafluoroethylbenziodoxole (1.5 equiv)
  • Base: DIPEA (1.5 equiv)
  • Solvent: CH₃CN
  • Yield: 68–78%

Radical Pathway Considerations

Mechanistic studies suggest a radical intermediate forms during the pentafluoroethylation step, as evidenced by inhibition experiments with Galvinoxyl (a radical scavenger). This insight supports the design of light- or peroxide-initiated radical reactions for similar substrates.

Comparative Analysis of Synthetic Methods

Method Catalyst/Reagent Solvent Yield Key Advantage
Mg/Fe Cross-Coupling Fe(acac)₃ THF 50–65% Scalable for bulk synthesis
Pd-Benzannulation Pd(OAc)₂ CH₂Cl₂ 60–75% High regioselectivity
Hypervalent Iodine La(OTf)₃/(S,R)-pybox CH₃CN 68–78% Enantioselectivity (up to 89% ee)

Challenges and Optimization Strategies

  • Regioselectivity in Chloromethylation: Over-chlorination can occur if reaction times exceed 12 hours. Optimal conditions require stoichiometric HCl and temperatures below 40°C.
  • Catalyst Cost: Pd-based methods, while efficient, incur higher costs compared to Fe or La catalysts. Iron-catalyzed systems offer a cost-effective alternative for industrial applications.
  • Radical Stability: Radical-mediated pathways require inert atmospheres and dry solvents to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-fluoro-(1,1,2,2,2-pentafluoroethyl)-benzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

Major Products

    Substitution: Products with nucleophiles replacing the iodine atom.

    Oxidation: Products with hydroxyl or carbonyl groups.

    Reduction: Products with the iodine atom replaced by a hydrogen atom.

Scientific Research Applications

5-Iodo-2-fluoro-(1,1,2,2,2-pentafluoroethyl)-benzene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organofluorine compounds.

    Biology: Investigated for its potential interactions with biological molecules due to its unique electronic properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Iodo-2-fluoro-(1,1,2,2,2-pentafluoroethyl)-benzene involves its interaction with molecular targets through its electron-withdrawing fluorine atoms and the steric effects of the iodine atom. These interactions can influence the compound’s reactivity and binding affinity with various substrates, making it a valuable tool in chemical and biological research.

Comparison with Similar Compounds

Structural Analogs in Halogenated Benzene Derivatives

The compound is compared to structurally related halogenated and perfluoroalkylated benzenes (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Reference
5-Iodo-2-fluoro-(1,1,2,2,2-pentafluoroethyl)-benzene I (C5), F (C2), pentafluoroethyl High electronegativity, steric bulk, potential for cross-coupling Inferred
4-Bromo-5-fluorobenzene-1,2-diamine Br (C4), F (C5), NH₂ (C1, C2) Electron-rich due to amine groups; used in benzimidazole synthesis
Potassium;1,2,2,3,3,4,5,5,6,6-decafluoro-4-(1,1,2,2,2-pentafluoroethyl)cyclohexane-1-sulfonate Cyclohexane sulfonate with pentafluoroethyl High stability, surfactant properties, persistence in environment
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole Br (C6), F (C4), isopropyl Bioactive scaffold; halogenation enhances binding to biological targets
Key Differences :
  • Fluorination Pattern : The pentafluoroethyl group provides stronger electron withdrawal than trifluoromethyl or single fluorine substituents, altering electronic properties and solubility .
  • Applications : While benzoimidazole derivatives (e.g., [1977-72-6] in ) are pharmacologically relevant, the target compound’s perfluoroalkyl chain may suit materials science (e.g., liquid crystals or surfactants).

Biological Activity

5-Iodo-2-fluoro-(1,1,2,2,2-pentafluoroethyl)-benzene (CAS Number: 1447671-87-5) is an organofluorine compound characterized by the presence of both iodine and fluorine atoms attached to a benzene ring. This compound has garnered interest due to its unique chemical properties influenced by the electron-withdrawing effects of fluorine atoms and the relatively large size of the iodine atom. These characteristics suggest potential applications in various fields, including medicinal chemistry and materials science.

The molecular formula for this compound is C8H3F6I. The compound's structure is notable for its combination of halogen substituents, which significantly affect its reactivity and biological interactions.

PropertyValue
Molecular FormulaC8H3F6I
IUPAC Name1-fluoro-4-iodo-2-(1,1,2,2,2-pentafluoroethyl)benzene
CAS Number1447671-87-5
Melting PointNot specified
SolubilityNot specified

The biological activity of this compound is primarily attributed to its interaction with molecular targets through its electron-withdrawing fluorine atoms and the steric effects of the iodine atom. These interactions can influence the compound’s reactivity and binding affinity with various biological substrates.

Antimicrobial Activity

Research has shown that compounds with similar structural features exhibit moderate to good antimicrobial activity. For instance, studies on related organofluorine compounds have demonstrated their effectiveness against various microbial strains. The specific biological activity of this compound in antimicrobial assays remains to be fully explored but suggests potential as a lead compound in drug development.

Cytotoxicity and Pharmacological Potential

Preliminary investigations into the cytotoxic effects of halogenated benzene derivatives indicate that such compounds can exhibit selective toxicity towards cancer cell lines. The unique electronic properties imparted by the fluorine and iodine substituents may enhance their ability to interact with cellular targets involved in cancer progression.

Case Studies

Case Study 1: Synthesis and Characterization
A study focused on synthesizing this compound reported successful synthesis using nucleophilic substitution reactions. The characterization was performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Case Study 2: Biological Assays
In a comparative study involving structurally similar compounds, this compound was evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. Results indicated that compounds with similar halogenation patterns could modulate enzyme activity effectively.

Applications in Research

The compound is being explored for various applications:

  • Medicinal Chemistry : Its potential as a building block for developing new fluorinated pharmaceuticals.
  • Material Science : Utilized in creating advanced materials such as fluorinated polymers and coatings due to its unique properties.

Q & A

Q. What are the recommended synthetic routes for 5-Iodo-2-fluoro-(1,1,2,2,2-pentafluoroethyl)-benzene?

The synthesis typically involves sequential halogenation and fluorination steps. A plausible method includes:

  • Step 1 : Introduce the pentafluoroethyl group via cross-coupling (e.g., Kumada or Negishi coupling) using a pentafluoroethylzinc reagent.
  • Step 2 : Fluorination at the 2-position using Selectfluor® or DAST (diethylaminosulfur trifluoride).
  • Step 3 : Regioselective iodination at the 5-position using N-iodosuccinimide (NIS) under acidic conditions. Monitor reaction progress via TLC and purify intermediates via column chromatography. Validate purity using GC-MS or HPLC .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • NMR : 19F^{19}\text{F} NMR is critical for confirming the pentafluoroethyl group (characteristic splitting patterns at ~-80 to -85 ppm). 1H^{1}\text{H} NMR resolves aromatic protons, while 13C^{13}\text{C} NMR identifies iodinated/fluorinated carbons.
  • X-ray crystallography : Use SHELX for structure refinement. The iodine atom’s heavy atom effect aids in phasing .
  • Mass spectrometry : High-resolution ESI-MS or EI-MS confirms molecular ion peaks and isotopic patterns (iodine: M+2 peak).

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile intermediates.
  • Waste disposal : Separate halogenated waste and consult institutional guidelines for fluorinated/iodinated compounds.
  • Emergency response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid water contact to prevent HF release .

Advanced Research Questions

Q. How does the electron-withdrawing pentafluoroethyl group influence reactivity in cross-coupling reactions?

The pentafluoroethyl group decreases electron density on the benzene ring, activating it toward nucleophilic substitution but deactivating toward electrophilic attack. DFT calculations (e.g., Gaussian) can model charge distribution. Experimental validation via Hammett substituent constants (σp\sigma_p) is recommended .

Q. What challenges arise in achieving regioselective iodination at the 5-position?

Competing iodination at ortho/meta positions may occur due to steric and electronic effects. Strategies include:

  • Directing groups : Use temporary protecting groups (e.g., -B(OH)₂) to block undesired positions.
  • Catalytic systems : Employ Pd/Cu catalysts to enhance selectivity.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve iodine solubility and reaction homogeneity .

Q. How can computational chemistry predict the compound’s stability under varying pH conditions?

Use molecular dynamics (MD) simulations or pKa prediction tools (e.g., ACD/Labs) to assess protonation states and hydrolytic degradation. Fluorinated aromatic systems generally exhibit high stability in acidic media but may degrade under strong bases .

Data Analysis and Contradictions

Q. Why do reported yields for iodination vary across studies?

Discrepancies arise from:

  • Catalyst choice : Pd vs. Cu catalysts yield different turnover numbers.
  • Reaction scale : Microscale reactions (<1 mmol) often report higher yields due to easier heat management.
  • Impurity profiles : Residual solvents (e.g., DMF) may suppress iodination efficiency.

Q. How to resolve conflicting NMR assignments for fluorinated aromatic protons?

  • 2D NMR : Use 1H^{1}\text{H}-19F^{19}\text{F} HMBC to correlate fluorine and proton environments.
  • Reference data : Compare with NIST Chemistry WebBook entries for analogous fluorinated aromatics .

Applications in Advanced Research

Q. What role does this compound play in developing fluorinated liquid crystals?

The pentafluoroethyl group enhances dielectric anisotropy and thermal stability. Investigate mesophase behavior via differential scanning calorimetry (DSC) and polarized optical microscopy. Compare with non-fluorinated analogs to isolate structure-property relationships .

Q. Can this compound serve as a precursor for radiopharmaceuticals?

The iodine atom allows for 123I^{123}\text{I} or 125I^{125}\text{I} radiolabeling. Evaluate in vivo stability using SPECT/CT imaging in model organisms. Optimize chelation strategies to minimize in vivo dehalogenation .

Methodological Recommendations Table

Parameter Recommended Technique Reference
Purity ValidationGC-MS (≥98% purity threshold)
Regioselectivity19F^{19}\text{F} NMR + X-ray analysis
Stability AssessmentAccelerated aging studies (40°C/75% RH)
Toxicity ScreeningAmes test + zebrafish embryo assay

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Iodo-2-fluoro-(1,1,2,2,2-pentafluoroethyl)-benzene
Reactant of Route 2
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5-Iodo-2-fluoro-(1,1,2,2,2-pentafluoroethyl)-benzene

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